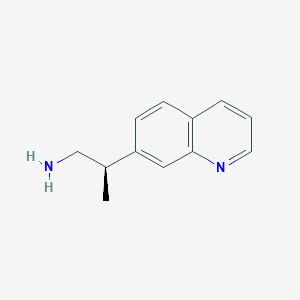

(2R)-2-Quinolin-7-ylpropan-1-amine

Description

(2R)-2-Quinolin-7-ylpropan-1-amine is a chiral amine derivative featuring a quinoline moiety attached to a propan-1-amine chain with a stereocenter at the 2R position. This compound’s stereochemistry is critical for its biological activity and binding specificity, as the R-configuration may influence interactions with chiral receptors or enzymes .

Properties

IUPAC Name |

(2R)-2-quinolin-7-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSZLAVOPHYUMV-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC2=C(C=CC=N2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC2=C(C=CC=N2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with quinoline derivatives and appropriate amine precursors.

Reaction Conditions: Common methods involve reductive amination or nucleophilic substitution reactions. For example, the reaction of quinoline-7-carbaldehyde with ®-2-aminopropane under reductive amination conditions can yield (2R)-2-Quinolin-7-ylpropan-1-amine.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are often used.

Industrial Production Methods:

Batch Processes: Industrial synthesis may involve batch processes where the reaction is carried out in large reactors with controlled temperature and pressure.

Continuous Flow Processes: More advanced methods may use continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Quinoline derivatives with oxidized functional groups.

Reduction Products: Reduced amine derivatives.

Substitution Products: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in asymmetric catalysis to produce chiral products.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Industry:

Material Science: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways:

Binding Sites: The compound may interact with specific receptors or enzymes, altering their activity.

Pathways: It can modulate signaling pathways by binding to molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ()

- Structure: Features a 7-chloroquinoline core linked to a piperazine ring and a difluorocyclohexyl group.

- Key Differences: The quinoline substitution is at the 4-position (vs. 7-position in the target compound). Incorporates a piperazine ring and halogen (Cl, F) substituents, which enhance electronegativity and influence electronic properties.

- Spectroscopy : ¹H-NMR shows distinct shifts for aromatic protons (δ 6.87–8.76 ppm) due to chlorine’s electron-withdrawing effect and piperazine ring conjugation .

Compound B : 3-(Quinolin-7-yl)prop-2-en-1-amine ()

- Structure: Contains a propenylamine chain (C=C double bond) attached to quinoline-7-yl.

- Key Differences :

- Unsaturated propenylamine chain introduces rigidity, contrasting with the flexible propan-1-amine in the target compound.

- Lack of stereochemistry at the amine chain.

- Applications : Highlighted for its versatility in synthesis, though its unsaturated structure may limit conformational flexibility compared to the target compound .

Electronic and Spectroscopic Comparisons

Electronegativity Effects

- Chlorine in Compound A increases the quinoline ring’s electron deficiency, shifting NMR signals upfield (e.g., δ 7.98 ppm for H-8 in quinoline) .

- demonstrates that substituent electronegativity correlates with chemical shifts (e.g., ¹¹⁹Sn NMR), suggesting analogous trends in quinoline derivatives. For example, electron-withdrawing groups like Cl reduce electron density at the quinoline ring, altering reactivity in cross-coupling reactions .

Stereochemical Impact

- The 2R configuration in the target compound may induce steric or electronic effects absent in non-chiral analogs like Compound B.

Analytical Data Comparison

Research Findings and Implications

- Sulfation Effects (): While unrelated to quinoline derivatives, illustrates how substituents (e.g., 6-O-sulfation in hexasaccharides) alter neighboring residues’ chemical environments. Analogously, the amine chain in the target compound may modulate the quinoline ring’s electronic properties, affecting reactivity or binding .

- Synthetic Utility: Compound B’s propenylamine chain is highlighted for innovative synthesis, whereas the target compound’s saturated chain may offer better stability in physiological conditions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2R)-2-Quinolin-7-ylpropan-1-amine, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by stereoselective introduction of the propan-1-amine group. Enantiomeric purity can be enhanced using chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolution techniques like chromatography with chiral stationary phases . Reaction conditions such as temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. ethanol) significantly impact yield and stereochemical outcomes.

Q. Which analytical techniques are critical for confirming the structure and chirality of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with key signals at δ 7.5–8.5 ppm (quinoline protons) and δ 2.5–3.5 ppm (amine protons). Chirality is verified via circular dichroism (CD) spectroscopy or chiral HPLC. Mass spectrometry (MS) with high-resolution data (HRMS) ensures molecular formula accuracy .

Q. What biological activities are associated with this compound in preliminary studies?

- Methodological Answer : The compound has shown potential in modulating neurological pathways (e.g., NMDA receptor interactions) and antimicrobial activity against Gram-positive bacteria. Studies often employ in vitro assays like MIC (minimum inhibitory concentration) determinations and receptor-binding assays using radiolabeled ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent composition) or enantiomeric impurities. To address this:

- Replicate experiments under standardized conditions (e.g., PBS buffer at pH 7.4).

- Validate compound purity using chiral HPLC and quantify enantiomer ratios.

- Use isothermal titration calorimetry (ITC) to confirm binding affinities independently .

Q. What strategies are effective for separating this compound from its enantiomer, and what challenges arise?

- Methodological Answer : Chiral separation via HPLC with cellulose-based columns (e.g., Chiralpak® IC) is common. Challenges include low solubility in nonpolar solvents and column degradation due to amine reactivity. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) can improve resolution but requires additional purification steps .

Q. How can mechanistic studies be designed to elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Computational : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like quinoline-binding enzymes.

- Experimental : Use site-directed mutagenesis to identify critical residues in target proteins, combined with surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What role does computational modeling play in predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers, guiding structural modifications to enhance bioavailability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.